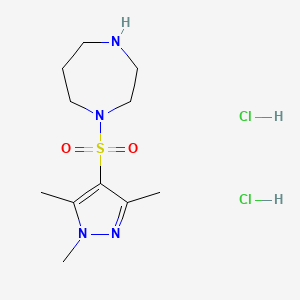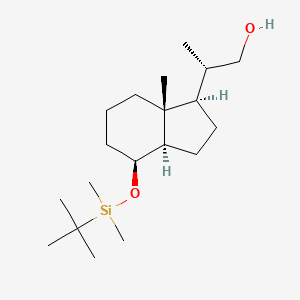![molecular formula C21H24N4O2S B2587540 N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide CAS No. 391918-18-6](/img/structure/B2587540.png)
N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a butylsulfanyl group, a phenyl group, and a methoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via nucleophilic substitution reactions using butylthiol and suitable leaving groups.
Attachment of the Phenyl Group: The phenyl group can be attached through electrophilic aromatic substitution reactions.
Formation of the Methoxybenzamide Moiety: The methoxybenzamide moiety can be synthesized by reacting 3-methoxybenzoic acid with appropriate amines under condensation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Interaction with Receptors: It may bind to specific receptors, modulating signal transduction pathways.
Induction of Apoptosis: The compound may induce programmed cell death in cancer cells through activation of apoptotic pathways.
Comparación Con Compuestos Similares
N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide can be compared with other triazole derivatives:
N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.
N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide: Similar structure but with a methoxy group at a different position on the benzamide ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Propiedades
IUPAC Name |
N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-4-13-28-21-24-23-19(25(21)17-10-6-5-7-11-17)15-22-20(26)16-9-8-12-18(14-16)27-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYRYPXSQOWFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2587457.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2587463.png)
![N'-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide](/img/structure/B2587464.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B2587467.png)
![methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate](/img/structure/B2587468.png)


![4-bromophenyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide](/img/structure/B2587472.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2587476.png)
![7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine](/img/structure/B2587479.png)
![N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2587480.png)
